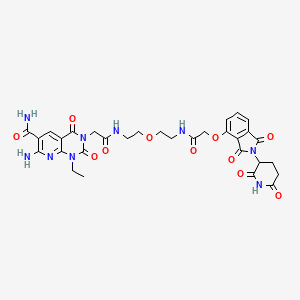
PROTAC eEF2K degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC eEF2K degrader-1, also known as Compound 11l, is a small molecule designed to target and degrade eukaryotic elongation factor 2 kinase (eEF2K). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown promising results in inducing apoptosis in MDA-MB-231 cells, a type of breast cancer cell line .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC eEF2K degrader-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. the general approach involves the use of organic synthesis techniques to assemble the molecule from smaller building blocks .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would need to ensure high purity and yield, which may involve purification steps such as crystallization, chromatography, and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC eEF2K degrader-1 primarily undergoes degradation reactions mediated by the ubiquitin-proteasome system. This involves the formation of a ternary complex between the target protein (eEF2K), the PROTAC molecule, and an E3 ubiquitin ligase .
Common Reagents and Conditions: The degradation process requires the presence of the PROTAC molecule, the target protein (eEF2K), and an E3 ubiquitin ligase. The reaction conditions typically involve physiological conditions, such as those found in cellular environments .
Major Products: The major product of the degradation reaction is the ubiquitinated eEF2K, which is subsequently degraded by the proteasome into smaller peptide fragments .
Wissenschaftliche Forschungsanwendungen
PROTAC eEF2K degrader-1 has several scientific research applications, including:
Wirkmechanismus
PROTAC eEF2K degrader-1 exerts its effects by forming a ternary complex with eEF2K and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of eEF2K, marking it for degradation by the proteasome. The degradation of eEF2K leads to the inhibition of its kinase activity, which is involved in regulating protein synthesis and cell survival pathways .
Vergleich Mit ähnlichen Verbindungen
PROTAC eEF2K degrader-1 is unique in its ability to selectively degrade eEF2K. Similar compounds include other PROTAC molecules targeting different kinases or proteins, such as:
PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation.
PROTAC FGFR1/2 Degrader: Targets fibroblast growth factor receptors 1 and 2 for degradation.
PROTAC BET Degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
These compounds share the common mechanism of action of PROTACs but differ in their target proteins and therapeutic applications.
Eigenschaften
Molekularformel |
C31H33N9O11 |
|---|---|
Molekulargewicht |
707.6 g/mol |
IUPAC-Name |
7-amino-3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethylamino]-2-oxoethyl]-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H33N9O11/c1-2-38-26-17(12-16(25(33)44)24(32)37-26)28(46)39(31(38)49)13-21(42)34-8-10-50-11-9-35-22(43)14-51-19-5-3-4-15-23(19)30(48)40(29(15)47)18-6-7-20(41)36-27(18)45/h3-5,12,18H,2,6-11,13-14H2,1H3,(H2,32,37)(H2,33,44)(H,34,42)(H,35,43)(H,36,41,45) |
InChI-Schlüssel |
WEFNUHQNBKXKGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=NC(=C(C=C2C(=O)N(C1=O)CC(=O)NCCOCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


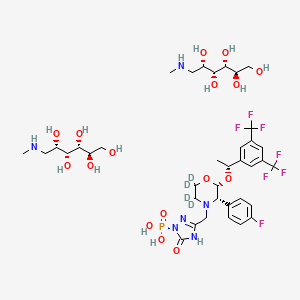
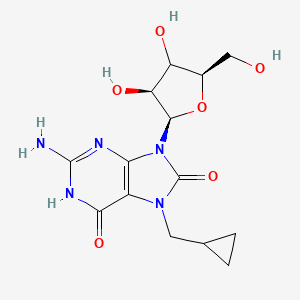
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
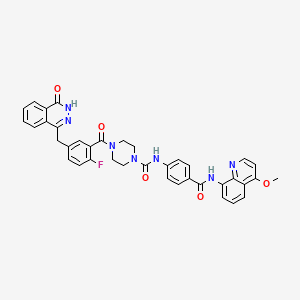
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
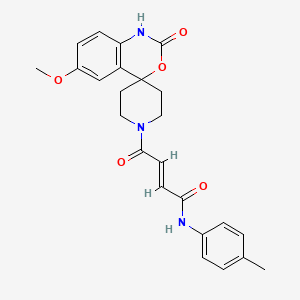
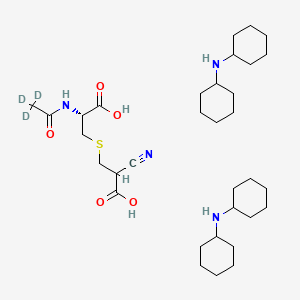


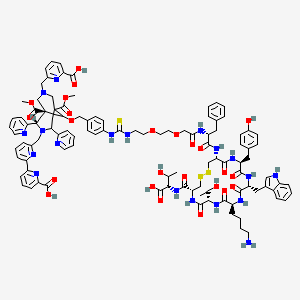

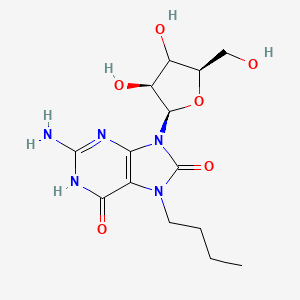
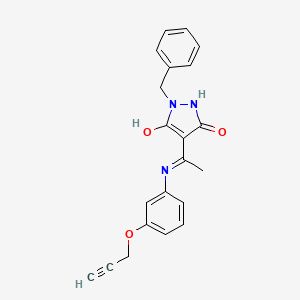
![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
